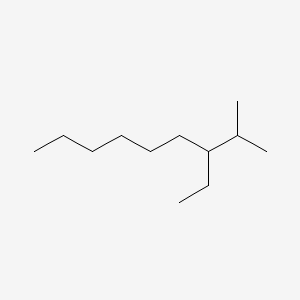
3-Ethyl-2-methylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-methylnonane is an organic compound classified as an alkane. It is a branched hydrocarbon with the molecular formula C12H26 . This compound is part of the larger family of aliphatic hydrocarbons, which are characterized by their lack of aromatic rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-2-methylnonane can be synthesized through various alkylation reactions. One common method involves the reaction of nonane with ethyl and methyl halides under high-temperature conditions, often in the presence of a catalyst to promote the reaction .
Industrial Production Methods
In industrial settings, the production of this compound typically involves similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methylnonane, like other alkanes, primarily undergoes substitution reactions. These reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Halogenation: This reaction involves the substitution of hydrogen atoms with halogen atoms (e.g., chlorine or bromine) under UV light or heat.
Combustion: In the presence of oxygen, this compound undergoes combustion to produce carbon dioxide and water.
Major Products
Halogenated Derivatives: Products of halogenation reactions.
Carbon Dioxide and Water: Products of combustion reactions.
Scientific Research Applications
3-Ethyl-2-methylnonane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of alkane properties and reactions.
Biology: Investigated for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of lubricants and other hydrocarbon-based products.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methylnonane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially altering membrane fluidity and affecting cellular processes. Its non-polar nature allows it to dissolve other non-polar substances, making it useful in various industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylheptane
- 2-Ethylhexane
- 3-Ethyl-4-methylheptane
Uniqueness
3-Ethyl-2-methylnonane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity due to the arrangement of its carbon atoms .
Properties
CAS No. |
62184-73-0 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-2-methylnonane |
InChI |
InChI=1S/C12H26/c1-5-7-8-9-10-12(6-2)11(3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
NVCDNLWOUSWNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


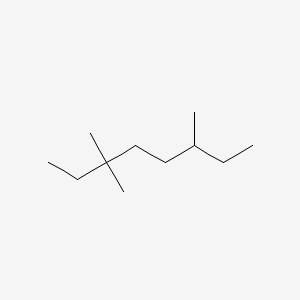
![(5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl acetate](/img/structure/B14554637.png)
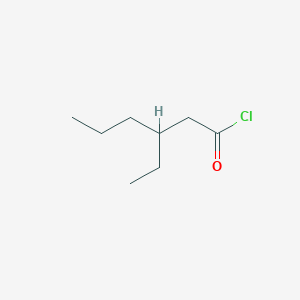
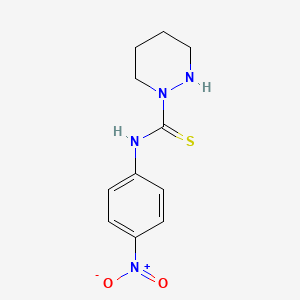
![2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14554664.png)
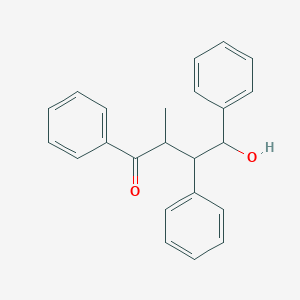
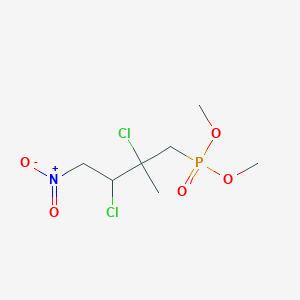
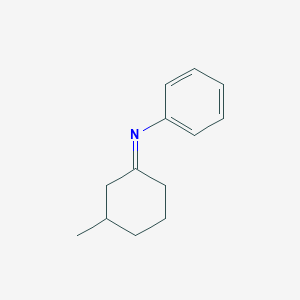
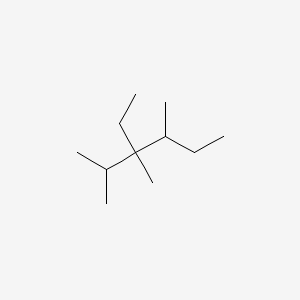

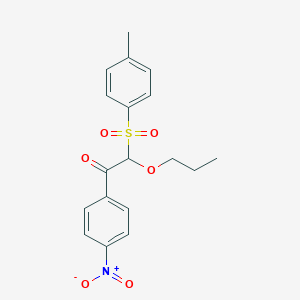
![Benzene, [1-(cyclohexyloxy)ethyl]-](/img/structure/B14554698.png)
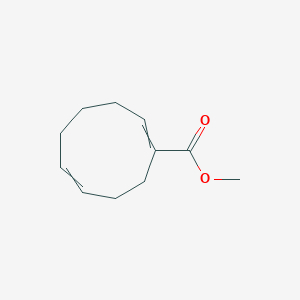
![Bromo{[(chloromethyl)(diphenyl)silyl]methyl}dimethylsilane](/img/structure/B14554705.png)
